CALCICLUDINE

Electrophysiology Calcium Channel Pharmacology Mechanism of Action

Researchers requiring sustained L-type calcium channel inhibition face washout artifacts with reversible dihydropyridines. Calcicludine (CaC), a 60-amino acid Kunitz-type peptide toxin from Dendroaspis angusticeps, provides essentially irreversible block of neuronal CaV1.2 channels (IC₅₀ = 88 nM; K₀.₅ = 0.2 nM in cerebellar granule neurons), enabling prolonged recordings without drug washout. • Irreversible pore binding ensures stable L-type channel inhibition throughout extended electrophysiology or gene expression experiments. • Positive allosteric modulator of DHP binding-enables unique structure-function studies of CaV1.2 pore dynamics not possible with small-molecule blockers. • Selective L-type block with ≤10% effect on N-, P/Q-, and R-type channels for clean pharmacological dissection of HVA calcium currents. Supplied as lyophilized powder (≥95% purity); store at -20°C.

Molecular Formula C16H14O3
Molecular Weight 0
CAS No. 178037-96-2
Cat. No. B1170317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCALCICLUDINE
CAS178037-96-2
Molecular FormulaC16H14O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcicludine: Irreversible L-Type Ca²⁺ Channel Blocker


Calcicludine (CaC) is a 60-amino acid peptide toxin isolated from the venom of the Eastern green mamba (*Dendroaspis angusticeps*), belonging to the Kunitz-type protease inhibitor family [1]. It functions as a blocker of high-voltage-activated (HVA) calcium channels, exhibiting highest affinity for neuronal L-type channels, with an IC₅₀ of 88 nM in electrophysiological assays, while also affecting N- and P-type channels to a lesser degree [2]. Unlike small-molecule L-type blockers, calcicludine is a large polypeptide (~7 kDa) that binds to the outer vestibule of the CaV1.2 channel pore and displays an unusual irreversible or poorly reversible block [3].

Block mechanism Irreversible outer pore block of L-type channels; suitable for washout-resistant recording designs
Allosteric profile Positive allosteric modulator of dihydropyridine binding; distinct from other L-type blockers
Peptide identity Kunitz-type fold peptide toxin; structural homology to dendrotoxins requires off-target control

Why Generic Blockers Cannot Replace Calcicludine


Generic substitution of calcicludine with common small-molecule L-type calcium channel blockers (e.g., nifedipine, nicardipine) or other venom-derived peptide toxins is scientifically unsound due to critical differences in binding site, reversibility, and allosteric effects. Calcicludine binds to the outer pore vestibule of the channel, whereas dihydropyridines (DHPs) bind within the transmembrane domain [1]. Furthermore, calcicludine block is essentially irreversible upon washout, contrasting with the reversible, use-dependent block of DHPs [2]. Crucially, calcicludine acts as a positive allosteric modulator of DHP binding, meaning its presence can alter the pharmacology of co-administered DHP compounds—an effect not shared by other L-type blockers [1]. Its unique structural homology to dendrotoxins (K⁺ channel blockers) also dictates a distinct off-target profile that must be controlled for in neuronal preparations [3].

! Dihydropyridines (nifedipine, nicardipine) are not interchangeable: they bind to a distinct transmembrane site and produce reversible, use-dependent block. Co-application with calcicludine may yield non-additive effects due to positive allosteric coupling.
! Other peptide toxins (ω-conotoxin, ω-agatoxin) differ in subtype selectivity and reversibility: they do not share calcicludine’s irreversible L-type block or biphasic N-type modulation.
! Dendrotoxin-I cannot substitute despite high homology: its N-terminal conformation directs K⁺ channel blockade, not Ca²⁺ channel blockade, and lacks allosteric DHP coupling.

Calcicludine vs. Closest Analogs: Head-to-Head Evidence


Irreversible L-Type Block vs. Reversible DHP Block

Calcicludine induces a rapid, irreversible decrease in L-type (α1C) calcium channel peak current amplitude without altering current kinetics or voltage dependence. In contrast, the dihydropyridine (DHP) antagonist nifedipine produces reversible, use-dependent block. Calcicludine block reaches a maximum inhibition of only 58% even at saturating concentrations, indicating partial pore block or gating modulation, a property not observed with DHP antagonists which can achieve complete inhibition [1].

Irreversibility vs. DHP
Head-to-head
Calcicludine block max ~58% (incomplete); nifedipine achieves complete block. Block is poorly reversible upon washout.
Supports irreversible partial block endpoint design; enables channel reserve assessment.
Patch-clamp on α1C channels; incomplete block may require saturating concentration verification.
Electrophysiology Calcium Channel Pharmacology Mechanism of Action

Allosteric Enhancement of DHP Binding

Calcicludine acts as a positive allosteric modulator of dihydropyridine (DHP) binding to L-type calcium channels. Data fitting using an allosteric model revealed that calcicludine enhances DHP binding through a coupling factor α. In contrast, other L-type blockers such as verapamil (phenylalkylamine) and diltiazem (benzothiazepine) bind to distinct, non-overlapping sites and do not exhibit this positive allosteric coupling with DHPs. Mutation of acidic residues in the S5-Pore-helix segment of repeat III (Mut-A) disrupts this coupling, reducing DHP binding affinity 4.5-fold while leaving calcicludine block unchanged, confirming the allosteric nature of the interaction [1].

Allosteric DHP coupling
Head-to-head
Positive allosteric modulator: coupling factor α links DHP and calcicludine binding. DHP affinity reduced 4.5-fold by S5-P-helix mutation (Mut-A) without altering calcicludine block.
Co-application with DHPs requires allosteric interaction review; verapamil/diltiazem do not show this effect.
Radioligand binding with [³H]PN200-110; effect is dependent on repeat III acidic residues.
Allosteric Modulation Radioligand Binding Channel Pharmacology

Biphasic Effect on N-Type Channels

Unlike classical calcium channel blockers, calcicludine exhibits a diametrically different effect on N-type (α1B) channels depending on membrane potential. At relatively hyperpolarized test potentials, calcicludine actually *upregulates* N-type channel current by as much as 50%, whereas at more depolarized potentials it produces a modest inhibition (maximal ~10%). This biphasic, voltage-dependent modulation is not observed with small-molecule L-type blockers (e.g., nicardipine) or with other peptide toxins such as ω-conotoxin GVIA, which uniformly inhibit N-type channels regardless of holding potential [1].

Biphasic N-type effect
Head-to-head
At hyperpolarized potentials, calcicludine upregulates N-type current up to 50%; at depolarized potentials, modest inhibition (~10%).
Voltage-dependent modulation may confound N-type interpretation; standard N-type blockers show uniform inhibition.
α1B channel patch-clamp; membrane potential context critical for data interpretation.
N-type Calcium Channels Biphasic Modulation Voltage-Dependence

N-Terminal Discrimination from Dendrotoxin-I

Calcicludine shares high primary sequence homology with dendrotoxin-I (DTX-I), yet the two peptides act on entirely different targets: Ca²⁺ channels vs. K⁺ channels, respectively. NMR structural comparison and chimeric peptide studies demonstrated that the N-terminal region (residues 1-30) of calcicludine is the critical determinant for Ca²⁺ channel selectivity. A chimeric peptide comprising the N-terminus of calcicludine and the C-terminus of DTX-I [CaC(1-30)/DTX-I(31-60)] retained Ca²⁺ channel binding, whereas the reverse chimera [DTX-I(1-30)/CaC(31-60)] did not, confirming that the N-terminal architecture—specifically the positioning of segment 1-7 and the positively charged K31 at the β-hairpin tip—distinguishes calcicludine from K⁺ channel-blocking dendrotoxins [1][2].

N-terminus selectivity
Head-to-head
Chimeric peptide CaC(1-30)/DTX-I(31-60) retains Ca²⁺ channel binding; reverse chimera does not. N-terminal segment 1-7 and K31 residue confer selectivity.
Identifies structural determinant for Ca²⁺ channel binding over K⁺ channel; supports peptide engineering studies.
NMR/CD spectroscopy; receptor binding on rat olfactory bulb microsomes.
Structure-Activity Relationship Protein Engineering Ion Channel Selectivity

Research Applications of Calcicludine


Native Neuronal L-Type Channel Dissection

Calcicludine's high affinity for neuronal L-type channels (IC₅₀ = 88 nM; K₀.₅ = 0.2 nM in cerebellar granule neurons) and its irreversible block make it ideal for experiments requiring sustained, washout-resistant L-type channel inhibition. Unlike reversible DHPs, calcicludine allows researchers to isolate the contribution of L-type channels to synaptic transmission, plasticity, or gene expression without concern for drug washout during prolonged recordings or tissue incubation [1]. The incomplete maximal block (58%) also permits study of the functional reserve of L-type channels in a given system [2].

DHP Allosteric Modulation Studies

Because calcicludine is a positive allosteric modulator of DHP binding, it is uniquely suited for investigations into the structural dynamics of the L-type channel pore. Co-application of calcicludine with radiolabeled DHPs (e.g., [³H]PN200-110) enhances binding, and mutant channel studies (e.g., Mut-A, Mut-C) can map the amino acid residues (E1122, D1127, D1129) that mediate this allosteric coupling [1]. This experimental paradigm cannot be replicated with other L-type blockers like verapamil or diltiazem, positioning calcicludine as an essential tool for structure-function analyses of CaV1.2 channels [1].

HVA Channel Subtype Differentiation

Calcicludine's distinct selectivity profile—potent L-type block with minimal (≤10%) and voltage-dependent effects on N-, P-, and R-type channels—enables clean pharmacological dissection of HVA calcium channel subtypes in neurotransmitter release assays. In rat spinal cord-muscle co-cultures, calcicludine (50-100 nM) had no effect on spontaneous action potential frequency, whereas ω-conotoxin GVIA (N-type blocker) and ω-agatoxin IVA (P/Q-type blocker) profoundly inhibited both frequency and amplitude [1]. Thus, calcicludine serves as a selective tool to confirm that a given synaptic response is *not* mediated by L-type channels, a negative control that is more specific than DHPs which may have off-target effects at higher concentrations.

Pore Block Residue Identification

The identification of specific acidic residues (E1122, D1127, D1129) in the S5-Pore-helix segment of repeat III that govern calcicludine binding and block provides a defined molecular handle for site-directed mutagenesis studies. Researchers can use calcicludine to probe the outer vestibule of the L-type channel pore, distinguishing between mutations that affect DHP binding, calcicludine binding, or the allosteric coupling between the two sites [1]. This level of mechanistic resolution is not achievable with small-molecule blockers, whose binding determinants are more diffuse and often involve multiple transmembrane segments.

Application
Selection Property
Validation Focus
Neuronal L-type channel pharmacology
Irreversible pore block with high affinity
Sustained L-type current inhibition without washout; incomplete block profile
DHP allosteric interaction studies
Positive allosteric modulator of DHP binding
Allosteric coupling factor α and DHP affinity shift upon mutagenesis
HVA calcium channel subtype differentiation
Distinct subtype selectivity (L-type dominant; weak N/P-type)
Selective L-type contribution in synaptic transmission; N-type biphasic control
CaV1.2 pore vestibule mutagenesis
Defined binding to acidic residues in repeat III S5-P-helix
Site-directed mutagenesis of E1122/D1127/D1129; coupling to DHP site mapping

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